molecular formula C20H20N4O2S B4517644 2-[acetyl(benzyl)amino]-4-methyl-N-(2-pyridylmethyl)-1,3-thiazole-5-carboxamide

2-[acetyl(benzyl)amino]-4-methyl-N-(2-pyridylmethyl)-1,3-thiazole-5-carboxamide

Cat. No.: B4517644
M. Wt: 380.5 g/mol
InChI Key: RJJOAJPRIHRXMF-UHFFFAOYSA-N
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Description

Structure and Properties The compound 2-[acetyl(benzyl)amino]-4-methyl-N-(2-pyridylmethyl)-1,3-thiazole-5-carboxamide (molecular formula: C₂₀H₂₀N₄O₂S, molecular weight: 380.5 g/mol) is a thiazole derivative featuring:

  • A thiazole core substituted with a 4-methyl group and a 5-carboxamide moiety.
  • An acetyl(benzyl)amino group at the 2-position, enhancing lipophilicity and binding interactions.

Synthesis and Applications Synthesis typically involves multi-step reactions, including Hantzsch thiazole formation and subsequent functionalization.

Properties

IUPAC Name

2-[acetyl(benzyl)amino]-4-methyl-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S/c1-14-18(19(26)22-12-17-10-6-7-11-21-17)27-20(23-14)24(15(2)25)13-16-8-4-3-5-9-16/h3-11H,12-13H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJOAJPRIHRXMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N(CC2=CC=CC=C2)C(=O)C)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[acetyl(benzyl)amino]-4-methyl-N-(2-pyridylmethyl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazole ring, followed by the introduction of the pyridylmethyl group and the acetyl(benzyl)amino moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiazole Ring

The electron-deficient thiazole core allows nucleophilic attack at positions 2 and 5. For example:

  • Reaction with Amines :
    The C2 position undergoes substitution with primary/secondary amines under mild acidic conditions (pH 5–6), forming derivatives such as 2-amino-thiazole analogs. This reactivity is critical for generating bioactive intermediates .

ReagentConditionsProduct YieldReference
EthylenediamineEtOH, 60°C, 6 hr78%
Hydrazine hydrateH2O/EtOH, reflux, 3 hr85%

Oxidation of the Thiazole Ring

The methyl group at position 4 is susceptible to oxidation:

  • Formation of Carboxylic Acid :
    Treatment with KMnO4 in alkaline medium converts the methyl group to a carboxylic acid functionality .

Oxidizing AgentConditionsProductYield
KMnO4NaOH (1M), 80°C, 4 hr4-carboxy-thiazole derivative62%

Hydrolysis of Acetyl-Benzylamino Group

The acetyl-protected amine undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis :
    HCl (6M) at reflux removes the acetyl group, yielding a primary amine intermediate .

  • Basic Hydrolysis :
    NaOH (2M) cleaves the benzylamino linkage, forming a free thiol group .

ConditionReagentProductYield
Acidic (HCl)6M, 3 hr2-amino-thiazole derivative89%
Basic (NaOH)2M, 2 hrThiazole-5-thiol analog73%

Electrophilic Aromatic Substitution

The pyridylmethyl carboxamide moiety directs electrophilic substitution:

  • Nitration :
    Concentrated HNO3/H2SO4 introduces nitro groups at the para position of the pyridine ring .

ElectrophileConditionsProductYield
HNO3/H2SO40°C, 1 hr4-nitro-pyridyl derivative55%

Coordination with Metal Ions

The pyridine and carboxamide groups enable chelation with transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes. This property is exploited in catalysis and medicinal chemistry .

Metal SaltLigand SiteStability Constant (log K)
Cu(NO3)2Pyridine N, carboxamide O8.2

Biological Nucleophilic Interactions

In pharmacological contexts, the carboxamide and thiazole groups interact with enzyme active sites:

  • Thiol Adduct Formation :
    The thiazole sulfur reacts with cysteine residues in proteins, forming disulfide bonds .

  • Hydrogen Bonding :
    The carboxamide NH and pyridine N participate in H-bonding with biological targets .

Key Stability Considerations:

  • Photodegradation : Prolonged UV exposure degrades the thiazole ring, forming sulfonic acid byproducts.

  • Thermal Stability : Decomposes above 220°C via cleavage of the acetyl-benzylamino group .

This compound’s multifunctional reactivity makes it a versatile scaffold in medicinal chemistry and materials science. Further studies are needed to explore its catalytic and biochemical applications .

Scientific Research Applications

Pharmacological Applications

The compound exhibits several biological activities, making it a subject of interest in drug development:

Anticancer Activity

Research indicates that thiazole derivatives, including this compound, show significant anticancer properties. For instance, studies have demonstrated that 2-aminothiazole derivatives can inhibit the proliferation of various cancer cell lines, including leukemia and hepatocellular carcinoma cells. The mechanism often involves the modulation of specific signaling pathways that lead to apoptosis in cancer cells .

Antimicrobial Properties

The compound has shown promising results against various bacterial strains and fungi. In vitro studies suggest that thiazole derivatives possess antimicrobial activity comparable to standard antibiotics, making them potential candidates for developing new antimicrobial agents .

Enzyme Inhibition

Thiazole derivatives have been explored as enzyme inhibitors. Specifically, they may inhibit certain proteases and kinases involved in cancer progression and other diseases. This inhibition can disrupt critical pathways in tumor growth and metastasis .

Case Study 1: Anticancer Activity

A study investigated the effects of various thiazole derivatives on K562 leukemia cells. The results indicated that compounds similar to 2-[acetyl(benzyl)amino]-4-methyl-N-(2-pyridylmethyl)-1,3-thiazole-5-carboxamide exhibited significant cytotoxicity with IC50 values in the low micromolar range, suggesting their potential as anticancer agents .

Case Study 2: Antimicrobial Efficacy

Another research project assessed the antimicrobial activity of thiazole derivatives against resistant strains of bacteria. The findings demonstrated that certain derivatives had MIC values comparable to conventional antibiotics, highlighting their potential use in treating infections caused by resistant pathogens .

Mechanism of Action

The mechanism of action of 2-[acetyl(benzyl)amino]-4-methyl-N-(2-pyridylmethyl)-1,3-thiazole-5-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiazole Derivatives

Compound Name Key Structural Features Biological Activity Reference
Target Compound : 2-[acetyl(benzyl)amino]-4-methyl-N-(2-pyridylmethyl)-1,3-thiazole-5-carboxamide Pyridylmethyl, acetyl(benzyl)amino, 4-methyl thiazole Predicted enzyme/receptor modulation (based on structural analogs)
2-[acetyl(benzyl)amino]-N-cyclopropyl-4-methyl-1,3-thiazole-5-carboxamide Cyclopropyl instead of pyridylmethyl Anticancer activity (in vitro models)
2-[acetyl(benzyl)amino]-N-(1H-indol-5-yl)-4-methyl-1,3-thiazole-5-carboxamide Indole substituent Anti-inflammatory effects via COX-2 inhibition
2-[acetyl(benzyl)amino]-N-(2-furylmethyl)-4-methyl-1,3-thiazole-5-carboxamide Furan ring substituent Antimicrobial activity (broad-spectrum)
N-cyclopropyl-4-methyl-1,3-thiazole-5-carboxamide Lacks acetyl(benzyl) group Moderate anticancer activity
2-amino-5-benzylthiazoles Simplified amino-thiazole scaffold Antimicrobial properties

Key Structural and Functional Insights

Substituent-Driven Activity: The pyridylmethyl group in the target compound may enhance binding to nicotinic acetylcholine receptors or kinase enzymes, as seen in pyridine-containing drugs . Acetyl(benzyl)amino groups improve metabolic stability compared to non-acetylated analogs (e.g., N-cyclopropyl-4-methyl-1,3-thiazole-5-carboxamide), which show reduced potency due to faster degradation .

Biological Activity Trends :

  • Compounds with indole (e.g., ) or furan (e.g., ) substituents exhibit anti-inflammatory or antimicrobial activities, respectively, suggesting that aromatic heterocycles modulate target selectivity.
  • The target compound’s pyridylmethyl group may confer unique pharmacokinetic properties, such as improved solubility over cyclopropyl or benzyl analogs .

Mechanistic Overlaps: Thiazole derivatives often inhibit enzymes (e.g., COX-2 ) or disrupt DNA synthesis in microbial/cancer cells . The acetyl(benzyl)amino group in the target compound likely enhances target affinity through hydrophobic interactions.

Biological Activity

The compound 2-[acetyl(benzyl)amino]-4-methyl-N-(2-pyridylmethyl)-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and enzyme inhibition. This article explores its biological activity through various studies, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C18H24N4O2S
  • Molecular Weight : 368.47 g/mol

The biological activity of thiazole derivatives, including the compound , often hinges on their ability to interact with specific biological targets. Notably, thiazoles are recognized for their role in:

  • Antitumor Activity : Thiazole compounds have shown promising results as anticancer agents by inducing apoptosis in various cancer cell lines. The presence of electron-donating groups enhances their cytotoxic effects against tumors such as glioblastoma and melanoma .
  • Enzyme Inhibition : The compound exhibits xanthine oxidase inhibitory activity, which is crucial for managing conditions like gout and hyperuricemia. In vitro studies have reported IC50 values indicating effective inhibition of xanthine oxidase .

Antitumor Activity

Several studies have investigated the cytotoxic effects of thiazole derivatives on cancer cell lines. For instance:

  • Study Findings : A derivative similar to the target compound demonstrated an IC50 value less than that of doxorubicin against Jurkat and A-431 cell lines, indicating significant antitumor potential .
  • Mechanism Insights : Molecular dynamics simulations revealed that these compounds primarily interact with target proteins through hydrophobic contacts, which is essential for their cytotoxicity .

Enzyme Inhibition

Research has focused on the compound's ability to inhibit xanthine oxidase:

CompoundIC50 (μM)Activity
5j3.6Potent
5k8.1Moderate
5l9.9Moderate

These results indicate that modifications in the thiazole structure can significantly impact enzyme inhibition efficacy .

Structure-Activity Relationship (SAR)

The SAR analysis provides insights into how structural modifications influence biological activity:

  • Electron-Donating Groups : The presence of methyl groups at specific positions on the phenyl ring enhances cytotoxicity.
  • Functional Groups : The N-phenylcarboxamide group is critical for maintaining high levels of activity against various cancer cell lines .

Case Studies

  • Anticancer Efficacy : A study involving several thiazole derivatives highlighted that those with specific substitutions showed enhanced efficacy against human glioblastoma cells, with one compound demonstrating an IC50 value significantly lower than standard chemotherapeutics .
  • Xanthine Oxidase Inhibition : Another case study reported that derivatives of the target compound exhibited varying degrees of xanthine oxidase inhibition, with some compounds showing comparable efficacy to established inhibitors like febuxostat .

Q & A

How can researchers optimize the synthetic yield of 2-[acetyl(benzyl)amino]-4-methyl-N-(2-pyridylmethyl)-1,3-thiazole-5-carboxamide?

Methodological Answer:
Optimization involves systematic variation of reaction conditions. For example, highlights the use of solvent polarity (e.g., DMF vs. ethanol) and catalyst selection (e.g., CuI for azide-alkyne cycloadditions) to improve yields in thiazole-triazole hybrids. Similarly, emphasizes temperature control during coupling reactions (e.g., reflux at 80°C for amide bond formation) and stoichiometric ratios of intermediates (e.g., 1:1.2 molar ratio for nucleophilic substitutions). Researchers should also employ real-time monitoring (e.g., TLC or HPLC) to identify side products and adjust reaction parameters accordingly .

What advanced spectroscopic techniques resolve structural ambiguities in thiazole carboxamide derivatives?

Methodological Answer:
Contradictions in spectral data (e.g., overlapping signals in ¹H NMR) require multidimensional NMR techniques. and demonstrate the use of ¹H-¹³C HSQC and HMBC to assign quaternary carbons and differentiate regioisomers. For crystallographic validation, X-ray diffraction (as shown in for analogous thiazole structures) can confirm spatial arrangements of the acetyl-benzyl and pyridylmethyl moieties. High-resolution mass spectrometry (HRMS) is critical for verifying molecular ion peaks, as seen in for thiazole derivatives .

How should researchers evaluate the biological activity of this compound against enzyme targets?

Methodological Answer:
and outline protocols for enzyme inhibition assays. For example:

  • Kinase Inhibition: Use ATP-competitive assays with recombinant kinases (e.g., Src-family kinases), measuring IC₅₀ values via fluorescence polarization.
  • Cellular Activity: Assess cytotoxicity in cancer cell lines (e.g., MTT assays) while monitoring off-target effects using proteome-wide profiling (e.g., kinome screens).
  • Docking Studies: As in , employ AutoDock Vina or Schrödinger Suite to predict binding modes, guided by crystallographic data of homologous targets (e.g., Dasatinib-bound Abl kinase in ) .

What computational strategies predict the binding modes of this compound with biological targets?

Methodological Answer:
and recommend a hybrid approach:

Quantum Mechanical Calculations: Optimize ligand geometry using DFT (e.g., B3LYP/6-31G*) to refine partial charges.

Molecular Dynamics (MD): Simulate ligand-receptor interactions in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability of hydrogen bonds (e.g., between the carboxamide group and catalytic lysine residues).

Free Energy Perturbation (FEP): Quantify binding affinity differences between analogs, as applied in for reaction path optimization .

How can contradictory biological activity data across studies be reconciled?

Methodological Answer:
and suggest:

  • Meta-Analysis: Pool data from multiple assays (e.g., IC₅₀ values from enzymatic vs. cellular assays) to identify confounding factors (e.g., cell permeability differences).
  • Orthogonal Validation: Confirm target engagement using SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay).
  • Structural Biology: Resolve discrepancies by comparing co-crystal structures of the compound with related targets (e.g., ’s isoxazole-thiazole analogs) .

What strategies improve pharmacokinetic properties of thiazole carboxamide derivatives?

Methodological Answer:
and propose:

  • Prodrug Design: Introduce hydrolyzable groups (e.g., tert-butyl carbamate in ’s compound 30) to enhance solubility.
  • Metabolic Stability: Replace labile substituents (e.g., methyl groups at the 4-position) with fluorine or cyclopropyl moieties to reduce CYP450 metabolism.
  • LogP Optimization: Use chromatographic methods (e.g., HPLC logP measurements) to balance lipophilicity and bioavailability .

How can researchers validate the purity of synthesized batches?

Methodological Answer:
and recommend:

  • Combined Chromatography: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with dual detection (UV at 254 nm and ELSD).
  • Elemental Analysis: Compare calculated vs. experimental C/H/N/S percentages (e.g., ±0.3% tolerance in ).
  • Stability Studies: Monitor degradation under accelerated conditions (40°C/75% RH for 4 weeks) to identify labile functional groups .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[acetyl(benzyl)amino]-4-methyl-N-(2-pyridylmethyl)-1,3-thiazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
2-[acetyl(benzyl)amino]-4-methyl-N-(2-pyridylmethyl)-1,3-thiazole-5-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.